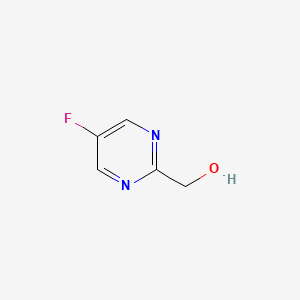

(5-Fluoropyrimidin-2-yl)methanol

Beschreibung

Historical Context and Evolution of Pyrimidine (B1678525) Derivatives in Chemical Synthesis

The study of pyrimidines dates back to the 19th century, with the first isolation of a pyrimidine derivative, alloxan, by Brugnatelli in 1818 through the oxidation of uric acid. gsconlinepress.comgrowingscience.com However, the systematic synthesis of pyrimidines began in earnest with Pinner in 1884, who developed a method involving the condensation of ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine itself, was first prepared in 1900 by Gabriel and Colman. wikipedia.org

Early synthetic methods, such as the Biginelli reaction, laid the groundwork for accessing a variety of pyrimidine derivatives. wikipedia.org Over the decades, synthetic methodologies have evolved significantly, allowing for more complex and diverse substitutions on the pyrimidine ring. These advancements have been crucial in expanding the chemical space available to medicinal chemists for the development of new therapeutic agents. growingscience.comresearchgate.net

Significance of Pyrimidine Moiety in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a recurring motif in a vast array of clinically used drugs. bohrium.comnih.gov Its importance stems from its ability to engage in various biological interactions, including hydrogen bonding, and to serve as a bioisostere for other aromatic systems. researchgate.net This versatility has led to the development of pyrimidine-based drugs with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. mdpi.comgsconlinepress.comnih.gov

The structural modifications possible on the pyrimidine ring allow for the fine-tuning of a compound's physicochemical and pharmacokinetic properties. bohrium.com This adaptability is a key reason why pyrimidine derivatives continue to be a major focus of research in the quest for new and improved medicines for a multitude of diseases. gsconlinepress.comresearchgate.net

Strategic Role of Fluorine Substitution in Pyrimidine Chemistry for Enhanced Biological Interactions

Furthermore, the replacement of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug. mdpi.com Fluorine can also enhance binding affinity to target proteins by participating in favorable interactions within the protein's binding pocket. encyclopedia.pub This strategic use of fluorine has been instrumental in the development of numerous successful fluorinated pyrimidine-based drugs. nih.govmdpi.com

Research Trajectory of (5-Fluoropyrimidin-2-yl)methanol within Modern Organic and Medicinal Chemistry

Within the broader class of fluorinated pyrimidines, this compound has emerged as a valuable building block. cymitquimica.com This compound features a fluorine atom at the 5-position, which can enhance its biological properties, and a hydroxymethyl group at the 2-position, which provides a reactive handle for further chemical modifications. cymitquimica.com

The presence of the hydroxymethyl group allows for its use in the synthesis of more complex molecules through reactions such as esterification or etherification. This makes this compound a key intermediate in the construction of libraries of novel compounds for screening in drug discovery programs. cymitquimica.comsmolecule.com Research into this and related fluorinated pyrimidine derivatives is active, with a focus on exploring their potential in various therapeutic areas, including oncology and infectious diseases. cymitquimica.com

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1227574-72-2 |

| Molecular Formula | C5H5FN2O |

| Molecular Weight | 128.11 g/mol |

| IUPAC Name | This compound |

| Physical Form | Powder |

This data is compiled from publicly available chemical databases. sigmaaldrich.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

(5-fluoropyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZSJRMEHFCYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856620 | |

| Record name | (5-Fluoropyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-72-2 | |

| Record name | 5-Fluoro-2-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoropyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of 5 Fluoropyrimidin 2 Yl Methanol Derivatives in Biological and Pharmaceutical Research

Structure-Activity Relationship (SAR) Studies of Pyrimidine (B1678525) Derivatives Bearing a 5-Fluoro-2-hydroxymethyl Moiety

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrimidine derivatives, the position and nature of substituents on the pyrimidine ring are critical determinants of their pharmacological effects. semanticscholar.org The presence of a fluorine atom at the 5-position is a well-established modification in anticancer agents, known to enhance metabolic stability and binding affinity to target enzymes.

The 2-hydroxymethyl group introduces a polar, hydrogen-bonding capable moiety that can significantly influence a compound's solubility, cell permeability, and interaction with biological targets. SAR studies on related 5-hydroxymethylpyrimidines have shown that modifications at this position, such as conversion to esters or ethers, can modulate cytotoxic properties. For instance, derivatives with bulky substituents at the 4-position have demonstrated enhanced anticancer properties, though at a moderate level.

Investigation of Antineoplastic and Antiproliferative Activities

The 5-fluoropyrimidine (B1206419) scaffold is a well-known pharmacophore in oncology, with 5-Fluorouracil (B62378) (5-FU) being a widely used chemotherapeutic agent. Derivatives of (5-Fluoropyrimidin-2-yl)methanol are being investigated for their potential to offer improved efficacy and selectivity.

Kinase Inhibition (e.g., Cyclin-Dependent Kinases (CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9), Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR))

Kinases are critical regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives are a prominent class of kinase inhibitors.

Cyclin-Dependent Kinases (CDKs): CDKs are key drivers of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several pyrimidine-based molecules have been developed as potent CDK inhibitors. While specific data for this compound derivatives is scarce, related 2-aminopyrimidine (B69317) compounds have shown potent inhibition of various CDKs. For instance, some 2-aminopyrimidine derivatives have demonstrated low nanomolar IC50 values against CDK9. The activity of these compounds is highly dependent on the nature of the substituents on the pyrimidine ring.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overexpression is linked to poor prognosis in several cancers. Certain 2,4-dianilinopyrimidine derivatives have been identified as potent FAK inhibitors with IC50 values in the nanomolar range. The pyrimidine core is crucial for activity, and modifications at other positions are explored to enhance potency and selectivity.

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Fused pyrimidine systems are a well-established class of EGFR inhibitors. For example, a series of 5-trifluoromethylpyrimidine derivatives have been designed as EGFR inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range against EGFR kinase.

Illustrative Kinase Inhibitory Activity of Related Pyrimidine Derivatives

| Kinase Target | Derivative Type | IC50 (nM) |

|---|---|---|

| CDK9 | 2-aminopyrimidine derivative | <10 |

| FAK | 2,4-dianilinopyrimidine derivative | 44.6 |

| EGFR | 5-trifluoromethylpyrimidine derivative | 91 |

Note: This table presents data for structurally related pyrimidine compounds to illustrate inhibitory potential, as specific data for this compound derivatives is not available.

Inhibition of Cell Proliferation in Cancer Models

The antiproliferative activity of this compound derivatives is a key measure of their potential as anticancer agents. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Studies on related 5-fluorouracil derivatives have shown potent growth inhibition against a range of cancer cell lines. For example, co-crystals of 5-FU have demonstrated significant antiproliferative effects against HCT 116 colorectal cell lines. Similarly, novel 5-hydroxymethylpyrimidines have been evaluated for their cytotoxic properties against HeLa, HepaRG, Caco-2, AGS, and A172 cancer cell lines, with some derivatives showing promising IC50 concentrations.

Illustrative Antiproliferative Activity of Related Pyrimidine Derivatives

| Cell Line | Cancer Type | Derivative Type | IC50 (µM) |

|---|---|---|---|

| A549 | Lung Cancer | 5-trifluoromethylpyrimidine | 0.35 |

| MCF-7 | Breast Cancer | 5-trifluoromethylpyrimidine | 3.24 |

| PC-3 | Prostate Cancer | 5-trifluoromethylpyrimidine | 5.12 |

| HCT-116 | Colon Cancer | 5-FU co-crystal | Varies |

Note: This table presents data for structurally related pyrimidine compounds to illustrate antiproliferative potential, as specific data for this compound derivatives is not available.

Mechanisms of Action within Oncological Pathways

The anticancer effects of 5-fluoropyrimidine derivatives are generally attributed to two primary mechanisms: inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA. The metabolite fluorodeoxyuridine monophosphate (FdUMP) inhibits TS, leading to a depletion of thymidine (B127349) triphosphate and subsequent "thymineless death." Another metabolite, fluorouridine triphosphate (FUTP), is incorporated into RNA, disrupting RNA processing and function.

Derivatives of this compound are expected to share these fundamental mechanisms. The 2-hydroxymethyl group could potentially be phosphorylated in vivo to a form that might interact differently with target enzymes or nucleic acids. Furthermore, by acting as kinase inhibitors, these derivatives can modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT and MEK/ERK pathways, leading to cell cycle arrest and apoptosis. Recent research suggests that the RNA-damaging effects of 5-FU, particularly on ribosomal RNA, are a major driver of cell death in certain cancers.

Antimicrobial Activity Evaluation and Spectrum

Beyond their anticancer properties, pyrimidine derivatives have also been explored for their antimicrobial activities. The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new classes of antibacterial agents.

Antibacterial Efficacy Against Specific Pathogens (e.g., K. pneumonia, P. aeruginosa, E. faecium)

The antibacterial efficacy of novel compounds is often determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Klebsiella pneumoniae : This Gram-negative bacterium is a common cause of hospital-acquired infections and is known for its ability to develop resistance to multiple antibiotics. Some plant-derived methanol (B129727) extracts have shown activity against K. pneumoniae, with MIC values ranging from 0.625 to 5.0 mg/mL.

Pseudomonas aeruginosa : Another opportunistic Gram-negative pathogen, P. aeruginosa is notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms. Certain methanol leaf extracts have demonstrated antibacterial activity against P. aeruginosa.

Enterococcus faecium : This Gram-positive bacterium is a significant cause of nosocomial infections, with vancomycin-resistant strains posing a major clinical challenge. Novel oxazolidinone derivatives containing a fluoropyridine moiety have shown potent activity against Enterococcus faecalis, a related species. semanticscholar.org

Illustrative Antibacterial Activity of Related Compounds

| Pathogen | Compound Type | MIC (µg/mL) |

|---|---|---|

| K. pneumoniae | Plant methanol extract | 625-5000 |

| P. aeruginosa | Plant methanol extract | Varies |

| E. faecium | Thiazolidione derivatives | 3.13-25 (µM) |

Note: This table presents data for other classes of compounds to illustrate the range of activities against these pathogens, as specific data for this compound derivatives is not available.

Antiviral Potentials of Fluorinated Pyrimidine Scaffolds

The incorporation of fluorine into nucleoside analogues has become a cornerstone of developing potent antiviral and antitumor therapies. sciforum.netnih.gov The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly alter the electronic, steric, and metabolic characteristics of a molecule. nih.govmdpi.com In pyrimidine-based structures, fluorination can enhance enzymatic stability and modify interactions with target proteins, making these scaffolds a promising area for antiviral drug discovery. nih.govmdpi.com

Fluorinated pyrimidines have a well-established history in medicinal chemistry, famously exemplified by 5-Fluorouracil, which is widely used in cancer treatment. sciforum.netmdpi.com This foundation has spurred research into their potential as antiviral agents. sciforum.net Nucleoside analogues containing a fluorinated pyrimidine base often act as inhibitors of viral polymerases or interfere with nucleic acid synthesis. sciforum.netnih.govpharmacy180.com For instance, 2'-deoxy-2'-fluorocytidine (B130037) has been identified as a potent and selective inhibitor of the HCV RNA polymerase. sciforum.net Similarly, other fluorinated nucleosides have demonstrated inhibitory effects against a range of DNA and RNA viruses, including herpes simplex virus, poliovirus, and Coxsackie virus. sciforum.net

While direct studies on this compound are not extensively detailed in the provided context, the broader class of fluorinated pyrimidine compounds has shown significant promise. Research has demonstrated that various derivatives can inhibit the replication of viruses like human adenovirus (HAdV) and herpes simplex virus-2 (HSV-2). sciforum.net The general mechanism often involves the metabolic conversion of the compound into a "false" nucleotide, which is then incorporated into viral DNA or RNA, ultimately disrupting the replication process. pharmacy180.com The search for novel antiviral agents continues to be a critical task, and pyrimidine derivatives are actively being investigated against a wide array of viruses, including influenza, dengue, hepatitis B and C, and HIV. nih.gov

Table 1: Examples of Fluorinated Compounds with Antiviral Activity

| Compound Class | Target Virus(es) | Mechanism of Action (General) |

| Fluorinated Nucleosides | DNA and RNA viruses (e.g., Poliovirus, Coxsackie virus) | Inhibition of viral replication |

| 2'-deoxy-2'-fluorocytidine | Hepatitis C Virus (HCV) | Inhibition of HCV RNA polymerase |

| Pyrimidine Ribonucleosides | Herpes Simplex Virus (HSV) | Antiviral activity |

| Various Fluorinated Heterocycles | Human Adenovirus 5 (HAdV5) | Inhibition of virus reproduction |

Neuropharmacological Research Avenues

The pyrimidine scaffold is a versatile structure that has been explored for the development of agents targeting the central nervous system (CNS). nih.gov Privileged scaffolds, which are molecular frameworks capable of binding to multiple biological targets, are of great interest in CNS drug discovery. nih.gov The aporphine (B1220529) alkaloid structure is one such example, known for its diverse CNS activities. nih.gov Similarly, the pyrimidine core has been modified to create a variety of CNS-active compounds, indicating its potential as a foundational structure for new neuropharmacological agents. The exploration of derivatives of this compound could yield novel molecules with the ability to cross the blood-brain barrier and interact with CNS targets.

Dihydropyrimidine (B8664642) derivatives have been extensively investigated as calcium channel blockers, drawing comparisons to established dihydropyridine (B1217469) drugs like nifedipine. nih.govmdpi.com These compounds are considered aza-analogs of dihydropyridines and have shown significant potential in modulating calcium channel activity, which is crucial for treating conditions like hypertension and angina. mdpi.com

Research into novel dihydropyrimidine derivatives has identified several compounds with potent vasorelaxant and antihypertensive effects. nih.govmdpi.com Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrimidine ring are critical for activity. For example, modifications at the N3 and C2 positions can impart potent and long-lasting antihypertensive activity in vivo. nih.gov The evaluation of these compounds is often conducted using in vitro models, such as measuring their effect on KCl-induced contractions in isolated rat ileum, to determine their calcium channel blocking efficacy. Given that dihydropyrimidines are bioisosteres of dihydropyridines, the this compound scaffold presents a viable starting point for designing new potential calcium channel modulators. mdpi.com

The search for next-generation antidepressants has led researchers to explore novel chemical scaffolds, including those containing fluorine and pyrimidine rings. nih.govnih.govacs.org Selective serotonin (B10506) reuptake inhibitors (SSRIs) marked a significant advancement in depression treatment, and current research often focuses on compounds that can modulate multiple targets, such as combining SSRI activity with 5-HT1A receptor agonism. nih.gov

Fluorine-containing compounds have been successfully developed as antidepressants. nih.govacs.org For instance, a series of fluorine-containing scopolamine (B1681570) analogues were designed and synthesized, with a lead compound identified that exhibited potent and sustained antidepressant effects in preclinical models like the tail suspension test. nih.govacs.org This compound was found to antagonize M1 receptors and increase levels of brain-derived neurotrophic factor (BDNF). nih.gov Furthermore, pyrido[1,2-c]pyrimidine (B1258497) derivatives have been investigated as potential SSRIs and 5-HT1A receptor ligands, highlighting the utility of the pyrimidine core in designing novel antidepressants. nih.gov These examples suggest that derivatives of this compound could be promising candidates for development as new antidepressant agents.

Immunomodulatory and Receptor Binding Studies

The P2X7 receptor, an ATP-gated ion channel primarily found on immune cells, plays a significant role in inflammation. nih.govnih.gov Its activation leads to the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), making it an attractive target for anti-inflammatory therapies. nih.govnih.gov Consequently, the development of selective P2X7 receptor antagonists is an active area of research.

The pyrimidine scaffold has proven to be a valuable core for potent P2X7 receptor antagonists. nih.govresearchgate.net Structure-activity relationship studies on pyrimidine-2,4-dione derivatives have led to the discovery of compounds with IC50 values in the low nanomolar range. nih.govresearchgate.net These studies, which modify various positions on a core structure, help in optimizing the antagonistic activity. nih.govresearchgate.net

Notably, a derivative containing the 5-fluoropyrimidinyl moiety, specifically N-(5-fluoropyrimidin-2-yl)-2-methylpyridine-3,4-diamine, was used as a precursor in the synthesis of a series of potent P2X7 antagonists. acs.org This work led to the identification of JNJ-54175446, a clinical candidate with excellent pharmacokinetic properties, good CNS penetration, and robust in vivo target engagement. acs.org The compound was shown to dose-dependently occupy the P2X7 receptor in the rat brain. acs.org This demonstrates that the this compound framework is a highly relevant scaffold for designing potent and selective P2X7 receptor antagonists with potential applications in treating chronic inflammation and pain. nih.gov

Table 2: P2X7 Receptor Antagonism by Pyrimidine Derivatives

| Compound Series | Key Structural Feature | Potency (IC50) | Assay Method |

| Pyrimidine-2,4-dione derivatives | Trifluoromethyl-chloro benzoyl or Adamantyl carbonyl groups | 10 - 30 nM | Ethidium Bromide (EtBr) uptake assay in HEK293 cells |

| 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based antagonists | Derived from N-(5-fluoropyrimidin-2-yl) precursor | ED50 of 0.3 mg/kg (in vivo occupancy) | Ex vivo autoradiography in rat |

Role as Pharmaceutical Intermediates and Versatile Building Blocks in Advanced Drug Discovery

This compound has emerged as a significant pharmaceutical intermediate and a versatile building block in the intricate process of advanced drug discovery. Its utility lies in its unique structural features: a fluorinated pyrimidine ring coupled with a reactive hydroxymethyl group. The fluorine atom can enhance metabolic stability and binding affinity of target compounds, while the hydroxymethyl group provides a convenient handle for synthetic modifications. This combination allows for the strategic incorporation of the 5-fluoropyrimidine moiety into larger, more complex molecules, thereby enabling the exploration of novel chemical space in the quest for new therapeutic agents.

One of the key applications of this compound is demonstrated in its use as a precursor for the synthesis of various biologically active compounds. A notable example is its role in the development of substituted 4-azaindoles, which have been investigated as potent and selective modulators of the GluN2B subtype of the N-methyl-D-aspartate (NMDA) receptor. google.com These receptors are implicated in a variety of neurological and psychiatric disorders, making them an important target for drug discovery.

In a typical synthetic route, this compound is not used directly in the final coupling step but is first converted into a more reactive intermediate. google.com The hydroxyl group is transformed into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine (B128534). This activated intermediate, (5-fluoropyrimidin-2-yl)methyl methanesulfonate, can then be readily used in nucleophilic substitution reactions to connect the 5-fluoropyrimidin-2-ylmethyl moiety to a core scaffold, such as a 4-azaindole (B1209526) derivative. google.com

The versatility of this compound as a building block is further highlighted by the potential to modify both the pyrimidine ring and the hydroxymethyl group, although the latter is more common. The strategic placement of the fluorine atom at the 5-position of the pyrimidine ring is particularly advantageous. This substitution can influence the electronic properties of the ring system and provide a site for potential metabolic blocking, which can lead to improved pharmacokinetic profiles of the final drug candidates.

The following table summarizes the role of this compound as an intermediate in the synthesis of GluN2B receptor modulators:

| Intermediate | Reagents and Conditions | Subsequent Reaction | Target Compound Class | Therapeutic Target |

| (5-Fluoropyrimidin-2-yl)methyl methanesulfonate | This compound, Methanesulfonyl chloride, Triethylamine, Dichloromethane | Nucleophilic substitution with a 4-azaindole core | Substituted 4-azaindoles | GluN2B-containing NMDA receptors |

This strategic use of this compound exemplifies its importance as a building block in the construction of complex molecules for pharmaceutical research. The ability to readily introduce the fluorinated pyrimidine motif is a valuable tool for medicinal chemists aiming to fine-tune the properties of lead compounds and develop novel drug candidates with enhanced efficacy and safety profiles.

Mechanistic Insights into Biological Target Interactions and Reaction Pathways

Molecular Docking Simulations for Ligand-Target Binding Affinity and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the 5-fluoropyrimidine (B1206419) scaffold, docking studies are crucial for understanding their binding affinity and interaction patterns with target proteins, particularly enzymes like kinases and thymidylate synthase (TS). nih.gov

In silico studies on analogues of 5-Fluorouracil (B62378) (5-FU), a related fluoropyrimidine, have been performed to evaluate their binding strength against thymidylate synthase. nih.gov The crystal structure of human thymidylate synthase (PDB ID: 1HVY) is often used for these simulations. nih.gov Such studies analyze binding energy and the types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov For instance, in a study designing novel 5-FU analogues, residue analysis revealed that Arg50A, Arg175B, Arg215A, Ser216A, and Asn226A in the active site of thymidylate synthase were crucial for binding. nih.gov

Similarly, molecular docking of 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives has been conducted to understand their anticancer mechanisms. nih.gov These studies help in rationalizing the structure-activity relationships observed in biological assays and guide the design of more potent inhibitors. The fluorinated pyrimidine (B1678525) component is often noted for its effectiveness in enhancing the binding affinity to target proteins. smolecule.com

Table 1: Representative Molecular Docking Results for 5-Fluoropyrimidine Derivatives

| Compound/Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| 5-FU Analogue (PRA10) | Thymidylate Synthase (TS) | Not specified | -9.1 | nih.gov |

| 5-FU Analogue (PRA6) | Thymidylate Synthase (TS) | Interacts with 12 amino acid residues | -8.8 | nih.gov |

| 1,3,4-Oxadiazole-5-fluorocytosine Hybrid (Compound 5e) | Not specified | Not specified | Not specified | nih.gov |

This table is generated based on available data for fluoropyrimidine derivatives to illustrate the application of molecular docking.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are employed to investigate the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, including conformational changes and the persistence of key interactions identified in docking.

Enzyme Kinetics and Elucidation of Inhibitory Mechanisms

The primary and most studied mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TS). pharmgkb.orgresearchgate.netmdpi.com The 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), is a potent inhibitor of TS. mdpi.comoncohemakey.com FdUMP forms a stable covalent ternary complex with TS and the cofactor N⁵,N¹⁰-methylene tetrahydrofolate. pharmgkb.orgnih.govresearchgate.net The presence of the fluorine atom at the C5 position prevents the natural catalytic reaction from completing, leading to a "locked" state that inhibits the enzyme. researchgate.net This inhibition depletes the cellular pool of thymidylate, a necessary precursor for DNA synthesis, ultimately leading to cell death. pharmgkb.orgmdpi.com

Derivatives of the 5-fluoropyrimidine scaffold have been developed to inhibit other key enzymes. For instance, a series of 2,4-diamino-5-fluoropyrimidine derivatives were evaluated as inhibitors of Protein Kinase C theta (PKCθ), an enzyme involved in T-cell signaling. nih.gov Other derivatives have been identified as potent dual inhibitors of cyclin-dependent kinase 2 (CDK2) and CDK9, or as inhibitors of the Jak/Stat pathway. acs.orgacs.orggoogle.com Additionally, some fluoropyrimidine derivatives have been found to inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway. nih.gov

Table 2: Enzyme Inhibition Data for Various 5-Fluoropyrimidine Derivatives

| Derivative Class | Target Enzyme | IC₅₀ Value | Mechanism | Reference |

| 5-Fluorouracil (as FdUMP) | Thymidylate Synthase (TS) | Potent inhibitor | Covalent inhibition | pharmgkb.orgmdpi.com |

| 2,4-Diamino-5-fluoropyrimidine (Compound 14f) | Protein Kinase C theta (PKCθ) | Potent inhibition (value not specified) | Not specified | nih.gov |

| 4-(4-(4-Cyclopropylthiazol-2-ylamino)-5-fluoropyrimidin-2-ylamino)benzenesulfonamide (Compound 20s) | CDK2 / CDK9 | Not specified | Not specified | acs.org |

| F901318 | Dihydroorotate Dehydrogenase (DHODH) | Potent inhibitor (value not specified) | Reversible, competitive inhibition | nih.gov |

This table summarizes inhibitory activities of various compounds containing the 5-fluoropyrimidine core structure.

Cellular Pathway Modulation and Signal Transduction Interventions by (5-Fluoropyrimidin-2-yl)methanol Derivatives

The biological effects of 5-fluoropyrimidine derivatives stem from their ability to interfere with fundamental cellular processes. The inhibition of thymidylate synthase directly impacts the DNA synthesis pathway. researchgate.netspandidos-publications.com This leads to imbalances in deoxynucleotide pools, which can trigger cell cycle arrest and programmed cell death (apoptosis). aacrjournals.org

Beyond TS inhibition, metabolites of fluoropyrimidines can be incorporated into both DNA and RNA. pharmgkb.orgnih.gov The incorporation of 5-fluorodeoxyuridine triphosphate (FdUTP) into DNA can cause DNA damage and dysfunction. oncohemakey.com The cell's DNA mismatch repair (MMR) system can recognize these abnormalities, and in MMR-proficient cells, this recognition can lead to the formation of double-strand breaks and subsequent cell death. aacrjournals.org The tumor suppressor protein p53 may also play a role in these cellular responses. aacrjournals.org Similarly, the incorporation of 5-fluorouridine (B13573) triphosphate (FUTP) into RNA disrupts RNA processing and function. nih.gov

Derivatives of the 5-fluoropyrimidine scaffold are also designed to modulate specific signal transduction pathways that are often dysregulated in diseases like cancer. ontosight.ai By inhibiting kinases such as PKCθ or CDKs, these compounds can interfere with signaling cascades that control cell proliferation, survival, and immune responses. nih.govacs.org For example, inhibiting PKCθ is a therapeutic strategy for T-cell-mediated diseases. nih.gov

Structure-Based Drug Design Principles Applied to 5-Fluoropyrimidin-2-yl Scaffolds

The 5-fluoropyrimidine core is a valuable scaffold in structure-based drug design. acs.org This approach uses high-resolution structural information of the biological target, often from X-ray crystallography, to design ligands with high affinity and selectivity. biosolveit.de

A key strategy is "scaffold hopping," where a core molecular motif is replaced with a structurally different one that maintains a similar arrangement of functional groups. biosolveit.denih.gov This can be used to improve physicochemical properties, overcome patent limitations, or eliminate toxicophores while retaining biological activity. biosolveit.de For example, a shape-based scaffold hopping approach was used to convert a pyrimidine core into a pyrazole (B372694) core to develop potent and brain-penetrant kinase inhibitors. nih.gov

The design of the oral prodrug capecitabine (B1668275) is a prime example of rational drug design using a fluoropyrimidine scaffold. themednet.org Capecitabine is designed to be converted into 5-FU through a three-enzyme cascade. The enzymes responsible are concentrated in the liver and tumor tissues, which allows for selective generation of the active drug at the desired site of action. themednet.org This principle of targeting enzyme localization is a sophisticated application of structure-based design.

Reaction Mechanism Elucidation for Synthetic Transformations

The synthesis of this compound and its derivatives involves various chemical transformations, the mechanisms of which are crucial for optimizing reaction conditions and yields. The construction of the 5-fluoropyrimidine ring itself can be achieved through several routes.

One common method is the cyclocondensation of a fluorinated C3 building block with an amidine. nih.gov For example, potassium 2-cyano-2-fluoroethenolate can react with various amidine hydrochlorides under mild conditions to form 2-substituted 5-fluoro-4-aminopyrimidines in excellent yields. nih.govresearchgate.net

Another approach is the direct fluorination of a pre-existing pyrimidine ring. unimi.it For instance, the reaction of uracil (B121893) with trifluoromethyl hypofluorite (B1221730) (CF₃OF) in methanol (B129727) was investigated. The proposed mechanism involves the formation of a cis-5-fluoro-6-methoxy-5,6-dihydrouracil intermediate, which then eliminates methanol upon treatment with a base like triethylamine (B128534) to yield 5-fluorouracil. unimi.it Understanding such mechanisms allows for the regioselective introduction of the fluorine atom, which is critical for the biological activity of the final compound. Further synthetic transformations can then be performed, such as the nucleophilic substitution of chloro- or methoxy- groups on the pyrimidine ring to introduce diverse functionalities. dur.ac.ukmdpi.comresearchgate.net

Advanced Spectroscopic and Computational Characterization of 5 Fluoropyrimidin 2 Yl Methanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of (5-Fluoropyrimidin-2-yl)methanol. Both ¹H-NMR and ¹³C-NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework.

In the ¹H-NMR spectrum of a related compound, abemaciclib (B560072) metabolite M20, which contains a hydroxymethyl group, the protons of this group (-CH₂OH) appear as a singlet at approximately δ 4.65 ppm, with the hydroxyl proton showing a broad peak around δ 5.2 ppm. Aromatic protons in similar pyrimidine (B1678525) ring systems typically resonate in the downfield region, between δ 7.8 and 8.6 ppm. For other 5-fluoropyrimidine (B1206419) derivatives, characteristic signals are observed, such as a doublet for H-6 around δ 8.05 ppm and a singlet for an amino group at δ 7.04 ppm in 2-pivaloylamino-4-amino-5-fluoropyrimidine. beilstein-journals.org The specific chemical shifts and coupling constants are influenced by the substituents on the pyrimidine ring. For instance, in deuterated dimethyl sulfoxide (B87167) ([D6]DMSO), the H-6 proton of 4-amino-2-methyl-5-fluoropyrimidine appears as a doublet at δ 7.99 ppm. beilstein-journals.org

¹³C-NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In 5-fluoropyrimidine derivatives, the carbon atoms directly bonded to the fluorine atom exhibit a large coupling constant (J C-F). For example, the C-5 carbon in 4-amino-2-pivaloylamino-5-fluoropyrimidine resonates at δ 143.7 ppm with a large C-F coupling constant of 253.9 Hz. beilstein-journals.org The other ring carbons also show distinct chemical shifts and couplings, such as C-2 at δ 171.1 ppm, C-4 at δ 152.9 ppm, and C-6 at δ 138.5 ppm in the same molecule. beilstein-journals.org These detailed NMR data are indispensable for confirming the identity and structural integrity of this compound and its analogs.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for 5-Fluoropyrimidine Analogs

| Compound | Solvent | Nucleus | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) | Assignment | Reference |

| 2-Pivaloylamino-4-amino-5-fluoropyrimidine | [D6]DMSO | ¹H | 8.05 | d, J = 3.7 | H-6 | beilstein-journals.org |

| ¹H | 7.04 | s | NH₂ | beilstein-journals.org | ||

| ¹³C | 171.1 | d, J = 6.5 | C-2 | beilstein-journals.org | ||

| ¹³C | 152.9 | d, J = 10.9 | C-4 | beilstein-journals.org | ||

| ¹³C | 143.7 | d, J = 253.9 | C-5 | beilstein-journals.org | ||

| ¹³C | 138.5 | d, J = 17.0 | C-6 | beilstein-journals.org | ||

| 4-Amino-2-methyl-5-fluoropyrimidine | [D6]DMSO | ¹H | 7.99 | d, J = 3.9 | H-6 | beilstein-journals.org |

| ¹H | 7.11 | s | NH₂ | beilstein-journals.org | ||

| ¹³C | 162.2 | d, J = 7.1 | C-2 | beilstein-journals.org | ||

| ¹³C | 153.1 | d, J = 11.0 | C-4 | beilstein-journals.org | ||

| ¹³C | 143.9 | d, J = 253.6 | C-5 | beilstein-journals.org | ||

| ¹³C | 138.9 | d, J = 16.9 | C-6 | beilstein-journals.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination (e.g., ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions.

For instance, the molecular weight of various 5-fluoro substituted DNA and RNA oligonucleotides has been confirmed using LC-ESI mass spectrometry. oup.com In the analysis of 4-amino-5-fluoropyrimidine derivatives, HRMS with ESI provided precise mass-to-charge ratios (m/z) for the protonated molecules [M+H]⁺. For example, 4-amino-2-methyl-5-fluoropyrimidine showed a calculated [M+H]⁺ of 128.0619 and an experimental value of 128.0622. beilstein-journals.org Similarly, for 4-amino-2-(p-tolyl)-5-fluoropyrimidine, the calculated [M+H]⁺ was 204.0932, with a found value of 204.0930. beilstein-journals.org This high level of accuracy is essential for confirming the molecular formula and distinguishing between compounds with similar nominal masses.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for assessing the purity of this compound and for monitoring the progress of its synthesis. biorxiv.orgdoi.org

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous separation and identification of components in a mixture. doi.org This technique is routinely used to confirm the purity of final compounds, with a purity of ≥95% often being the standard for reported compounds. doi.org For example, the purity of substituted 5-fluoro-2'-deoxyuridine (B1346552) monophosphate analogs was assessed using both NMR and LC-MS. doi.org In pharmacokinetic studies of related compounds, LC-MS/MS is employed to analyze plasma samples and determine key parameters like half-life and bioavailability. The choice of mobile phase, such as methanol (B129727)/water gradients with formic acid, is crucial for achieving optimal separation of these polar compounds. doi.orgeurl-pesticides.eu

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, the technique has been applied to related compounds. For instance, the X-ray crystal structure of a methanol solvate of a calixpyrrole derivative has been determined, revealing its conformation. researchgate.net Similarly, a single crystal of (R)-2-cyclopropyl-2-((1R,3S,5S)-3-((3S,4R)-1-(5-fluoropyrimidin-2-yl)-3-methoxypiperidin-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)acetamide was obtained and its structure analyzed by X-ray crystallography, providing crucial stereochemical information. google.com Such studies on analogs are invaluable for understanding the conformational preferences and packing arrangements of molecules containing the 5-fluoropyrimidine moiety.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules. nih.govresearchgate.net It provides insights that complement experimental findings and can guide the design of new compounds.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Sites

Molecular Electrostatic Potential (MEP) analysis is a key application of DFT that helps to identify the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. uni-muenchen.de The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For example, in a study of (RS)-(4-fluorophenyl)(pyridin-2-yl)methanol, MEP analysis was used to understand the active sites of the molecule. semanticscholar.org This type of analysis is crucial for predicting the intermolecular interactions and reaction mechanisms of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps for Reactivity Prediction

Frontier Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis provides valuable information about the chemical reactivity and kinetic stability of a molecule. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical reactivity. semanticscholar.org A smaller energy gap generally indicates higher reactivity. researchgate.net For instance, computational studies on a benzonitrile (B105546) analogue of a pyrimidine derivative revealed a HOMO-LUMO gap of 4.2 eV, suggesting moderate electronic stability. In another study, the HOMO and LUMO energy values for a different compound were found to be -6.623 eV and -0.604 eV, respectively, implying significant charge transfer within the molecule. researchgate.net This analysis is fundamental for predicting the reactive behavior of this compound in various chemical environments.

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) are critical in determining the crystal packing, solubility, and biomolecular recognition of a molecule. Computational methods such as Hirshfeld surface analysis, Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) provide profound insights into these weak interactions.

Hirshfeld Surface Analysis Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. It maps the electron distribution of a molecule within a crystal, partitioning space into regions where the contribution from a given molecule dominates. For this compound, the Hirshfeld surface would highlight the key contact points for hydrogen bonding and other van der Waals forces. The surface can be color-coded to show the nature and strength of these interactions.

Table 1: Illustrative Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Heterocyclic Compound.

| Interaction Type | Contribution (%) | Description |

| H···H | 45.5 | Represents van der Waals forces and general surface contacts. |

| F···H/H···F | 21.0 | Indicates the presence of hydrogen bonds involving the fluorine atom. |

| C···H/H···C | 18.5 | Relates to weaker C-H···π or other van der Waals interactions. |

| O···H/H···O | 9.5 | Highlights significant hydrogen bonding from the hydroxyl group. |

| N···H/H···N | 3.5 | Shows hydrogen bonding involving the pyrimidine nitrogen atoms. |

| Other | 2.0 | Includes minor contacts such as C···C, N···C, etc. |

Note: This data is illustrative and based on analyses of similar fluorinated heterocyclic compounds. frontiersin.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electrons are likely to be found, providing a clear picture of chemical bonds and lone pairs. jussieu.frjussieu.fr It is based on the principle that Pauli repulsion is reduced in regions of space between same-spin electrons. taylorfrancis.com For this compound, an ELF analysis would clearly delineate the covalent bonds (C-C, C-H, C-N, C-O, O-H, C-F), the core electron shells of each atom, and the lone pairs on the nitrogen and oxygen atoms. jussieu.fr Regions with high ELF values (approaching 1) correspond to areas of high electron localization, such as covalent bonds and lone pairs. jussieu.fr The Localized Orbital Locator (LOL) provides similar information, offering another perspective on electron localization.

Reduced Density Gradient (RDG) The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative. Plotting RDG against the electron density allows for the visualization of noncovalent interactions in real space. researchgate.net The resulting 3D isosurfaces are colored to distinguish between different interaction types:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, delocalized interactions (e.g., van der Waals forces).

Red: Strong, repulsive interactions (e.g., steric clashes).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, such as its geometry, electronic properties, and hydrophobicity, determine its activity. nih.govnih.gov

For a compound like this compound, which belongs to the fluoropyrimidine class, QSAR models can be invaluable for predicting its potential as a therapeutic agent. mdpi.com Fluoropyrimidines are known to be used in cancer chemotherapy, and QSAR studies on related pyrimidine derivatives have successfully modeled their activity as inhibitors of targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase C-theta (PKC-θ). nih.govnih.govresearchgate.net

A typical QSAR study involves:

Dataset Curation: Assembling a set of structurally related molecules with experimentally measured biological activity against a specific target.

Descriptor Calculation: Calculating a large number of numerical parameters (molecular descriptors) that describe the physicochemical properties of the molecules.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), to build a predictive model. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation sets. mdpi.com

For this compound, a QSAR model could predict its inhibitory activity based on descriptors calculated from its structure.

Table 2: Common Molecular Descriptors Used in QSAR Modeling.

| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Describes the basic composition and count of atoms/groups. |

| Topological | Wiener Index, Balaban Index | Quantifies molecular shape and branching in 2D. |

| Geometrical | Molecular Surface Area, Molecular Volume | Describes the 3D size and shape of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the electron distribution and reactivity of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule. |

By developing a robust QSAR model, researchers can screen virtual libraries of similar compounds to identify new candidates with potentially enhanced activity, thereby guiding synthetic efforts. nih.govmdpi.com

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties through Computational Models

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). numberanalytics.com Computational, or in silico, models are now routinely used in early-stage drug discovery to predict these properties, helping to identify and filter out compounds with poor pharmacokinetic characteristics before expensive experimental testing. frontiersin.orgnumberanalytics.com

For this compound, computational ADME models can provide crucial predictions about its likely behavior in the body. These models are built using large datasets of experimentally determined properties and employ various machine learning and structural bioinformatics techniques. numberanalytics.com

Key ADME properties predicted by these models include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) predict how well the compound is absorbed from the gut.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration indicate how the compound will distribute throughout the body.

Metabolism: Models can predict the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are a major source of drug interactions. For fluoropyrimidines, predicting interaction with the dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme is particularly critical, as DPD is key to their detoxification. researchgate.netnih.govresearchgate.net

Excretion: Properties like renal clearance can be estimated.

Additionally, these models often assess "drug-likeness" based on rules like Lipinski's Rule of Five, which helps to evaluate whether a compound has physicochemical properties consistent with orally active drugs.

Table 3: Example of a Predicted ADME Profile for this compound.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the GI tract. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | Low-Moderate | A significant fraction may exist as free drug in the plasma. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| DPYD Substrate | Probable | Expected to be metabolized by DPD, a key pathway for fluoropyrimidines. researchgate.net |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Conforms to the profile of a typical oral drug. |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |

Note: This data is illustrative, representing typical outputs from computational ADME prediction software. numberanalytics.com

By integrating these computational predictions, a comprehensive profile of this compound's potential as a drug candidate can be constructed, guiding further experimental investigation.

Future Directions and Emerging Research Areas for 5 Fluoropyrimidin 2 Yl Methanol

Development of Novel and Efficient Synthetic Methodologies for 5-Fluoropyrimidine (B1206419) Systems

The synthesis of fluorinated pyrimidines is critical for the development of new pharmaceuticals. nih.gov Traditional methods for introducing fluorine into heterocyclic systems can require harsh conditions or difficult-to-handle reagents. nih.gov Consequently, a significant area of research is the development of milder and more efficient synthetic routes. One promising approach involves the use of small, fluorinated building blocks, which circumvents the need for late-stage fluorination. nih.gov

A recently developed methodology utilizes potassium (Z)-2-cyano-2-fluoroethenolate, a fluorinated C3 building block, for the synthesis of 2-substituted 5-fluoro-4-aminopyrimidines. nih.gov This method involves a cyclization reaction with various amidine hydrochlorides under mild conditions, achieving excellent yields for a broad range of substrates, including those with alkyl, aryl, and heterocyclic substituents. nih.gov This approach avoids the use of basic additives often required in similar reactions. nih.gov

Another strategy involves nucleophilic substitution reactions on readily available starting materials. For instance, new indazole-pyrimidine hybrids have been synthesized by reacting 5-fluoro-2,4-dichloropyrimidine with 5-aminoindazole, followed by a subsequent substitution with various aniline (B41778) derivatives. mdpi.com These reactions, typically performed in a solvent like n-butanol, provide a direct route to complex molecular hybrids. mdpi.com

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Potassium (Z)-2-cyano-2-fluoroethenolate | Benzamidine hydrochloride | 5-Fluoro-2-phenylpyrimidin-4-amine | 93% | nih.gov |

| Potassium (Z)-2-cyano-2-fluoroethenolate | 4-Chlorobenzamidine hydrochloride | 2-(4-Chlorophenyl)-5-fluoropyrimidin-4-amine | 93% | nih.gov |

| N-(2-chloro-5-fluoropyrimidin-4-yl)-1H-indazol-5-amine | Aniline | 5-fluoro-N4-(1H-indazol-5-yl)-N2-phenylpyrimidine-2,4-diamine | Not specified | mdpi.com |

Exploration of New Biological Targets and Untapped Therapeutic Applications

Fluoropyrimidines are a cornerstone of chemotherapy, acting as antimetabolites that interfere with DNA and RNA synthesis. frontiersin.orgmdpi.comwikipedia.org The canonical example, 5-Fluorouracil (B62378) (5-FU), and its prodrugs like Capecitabine (B1668275), are widely used in the treatment of solid tumors. frontiersin.orgmdpi.com However, the therapeutic potential of the 5-fluoropyrimidine scaffold is not limited to oncology. Research is actively exploring new biological targets and expanding the scope of their applications.

Derivatives of 5-fluoropyrimidines are being investigated for a wide range of medicinal uses, including as antimicrobial, antiviral, anti-inflammatory, and analgesic agents. nih.gov The versatility of the pyrimidine (B1678525) skeleton allows for structural modifications at multiple positions, enabling the fine-tuning of its biological activity. nih.gov

A key area of future research is the identification of novel protein targets. cancer.gov The development of lipoxygenase inhibitors, for example, represents a promising strategy for cancer chemoprevention. nih.govresearchgate.net Elevated levels of the 5-lipoxygenase enzyme are linked to the development of various cancers, making it a viable target for new dihydropyrimidine-based therapeutics. nih.govresearchgate.net Furthermore, cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, are another important target class. Novel pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent CDK2 inhibitors, showing promise in the treatment of hepatocellular and colorectal cancers. nih.gov

| Compound Class | Biological Target | Potential Therapeutic Application | Reference |

| Dihydropyrimidines | 5-Lipoxygenase (5-LOX) | Cancer Chemoprevention | nih.govresearchgate.net |

| Pyrazolo[3,4-d]pyrimidines | Cyclin-dependent kinase 2 (CDK2) | Colorectal & Liver Cancer | nih.gov |

| 5'-substituted-5-fluorouridines | Uridine phosphorylase | Cancer (as improved prodrugs of 5-FU) | nih.gov |

Advanced Computational Approaches for Rational Drug Design and Optimization

Computational drug design has become an indispensable tool for accelerating the discovery and optimization of new drug candidates. researchgate.netijprs.com These in silico methods are broadly categorized into structure-based drug design (SBDD), used when the 3D structure of the target is known, and ligand-based drug design (LBDD), employed when only a set of active molecules is available. researchgate.net

For 5-fluoropyrimidine systems, molecular docking is a widely used computational technique to predict the binding modes and affinities of new derivatives with their biological targets. nih.gov For instance, docking studies on newly synthesized 1,4-dihydropyrimidine (B1237445) analogues have helped to elucidate their binding interactions within the active site of the lipoxygenase enzyme. nih.gov Similarly, in the development of CDK2 inhibitors, molecular docking provided crucial insights into the molecular interactions between pyrazolo[3,4-d]pyrimidine compounds and key amino acid residues in the ATP-binding site of the enzyme. nih.gov These computational predictions help rationalize the structure-activity relationships (SAR) observed in experimental testing and guide the design of more potent and selective inhibitors. nih.gov

The future of rational drug design for these compounds will likely involve the integration of more advanced computational methods, such as molecular dynamics simulations to study target flexibility and binding kinetics, and machine learning models to predict activity and pharmacokinetic properties for large virtual libraries of 5-fluoropyrimidine derivatives.

Integration of (5-Fluoropyrimidin-2-yl)methanol into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. rasayanjournal.co.infrontiersin.org These reactions are a powerful tool for rapidly generating libraries of structurally complex molecules from simple building blocks. organic-chemistry.org The integration of functionalized building blocks like this compound into MCRs is an emerging area with considerable potential.

While specific examples involving this compound are still nascent, the broader applicability of MCRs to pyrimidine synthesis is well-established. organic-chemistry.org For example, an iridium-catalyzed MCR has been developed for the synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.org This process proceeds through a series of condensation and dehydrogenation steps, liberating only water and hydrogen as byproducts. organic-chemistry.org Such methodologies could be adapted to utilize alcohol-containing pyrimidines like this compound as either a starting material or an intermediate.

The development of novel MCRs that incorporate fluorinated pyrimidines is a key future direction. This could lead to the one-pot synthesis of highly functionalized and pharmacologically active compounds, significantly streamlining the drug discovery process. mdpi.com

Sustainable and Green Chemistry Approaches in Fluoropyrimidine Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve process safety and efficiency. mdpi.comsruc.ac.uk For pyrimidine synthesis, this involves the use of safer solvents, recyclable catalysts, and energy-efficient techniques. rasayanjournal.co.innih.gov

Key green chemistry approaches applicable to fluoropyrimidine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. rasayanjournal.co.inmdpi.comresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using mechanochemical grinding minimizes the use of hazardous organic solvents, reducing waste and simplifying product purification. rasayanjournal.co.inmdpi.com

Use of Green Solvents: When solvents are necessary, replacing traditional volatile organic compounds with environmentally benign options like water, ethanol, or ionic liquids is a priority. rasayanjournal.co.inmdpi.com

Multicomponent Reactions (MCRs): As discussed previously, MCRs are inherently green due to their high atom economy and reduction of intermediate isolation steps. rasayanjournal.co.in

Ultrasonic Synthesis: The use of ultrasound can enhance reaction rates and yields, providing another energy-efficient alternative to conventional heating. rasayanjournal.co.in

These sustainable methods are not only environmentally responsible but also offer economic benefits through reduced energy consumption, less waste disposal, and faster reaction rates. rasayanjournal.co.in Future research will focus on combining these techniques to develop even more efficient and sustainable pathways for the synthesis and derivatization of this compound and other valuable fluoropyrimidine compounds. ntu.ac.uk

Q & A

Q. What are the standard synthetic routes for (5-Fluoropyrimidin-2-yl)methanol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution or functionalization of a pre-fluorinated pyrimidine ring. For example, a hydroxymethyl group can be introduced via formaldehyde under basic conditions (e.g., sodium hydroxide) . Optimization may involve:

- Temperature control : Maintaining 50–60°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.

Post-synthesis, yields are maximized by monitoring reaction progress via TLC or HPLC .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer: Purification depends on the compound’s polarity and solubility:

- Recrystallization : Suitable if the product has distinct solubility differences from impurities (e.g., using ethanol/water mixtures).

- Column chromatography : Silica gel with a gradient elution (e.g., 5–20% methanol in dichloromethane) resolves polar byproducts .

- HPLC : Preparative HPLC with a phenyl-hexyl column (e.g., Ascentis® Express) ensures high purity for biological assays .

Q. How does the fluoropyrimidine core influence the compound’s reactivity in common derivatization reactions (e.g., oxidation or substitution)?

Methodological Answer: The 5-fluoro substituent increases electron-withdrawing effects, activating the pyrimidine ring for nucleophilic substitution at the 2- or 4-positions. Key reactions include:

- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

- Substitution : The fluorine atom may be replaced by amines or thiols under microwave-assisted conditions (e.g., 120°C, DMF) .

Advanced Research Questions

Q. What strategies are used to resolve contradictions between computational predictions and experimental data (e.g., NMR shifts or bioactivity)?

Methodological Answer:

- Validation with multiple techniques : Compare experimental NMR (¹H/¹³C) and HRMS data with computational models (e.g., DFT for chemical shifts). Adjust force fields in molecular dynamics simulations to match observed reactivity .

- Bioactivity reassessment : If predicted IC₅₀ values conflict with cell-based assays, validate using orthogonal assays (e.g., SPR for binding affinity) .

Q. How can structure-activity relationships (SAR) be explored for fluoropyrimidine derivatives in anticancer research?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace fluorine with chlorine or methyl groups) and compare bioactivity .

- Pharmacophore mapping : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to identify critical interactions with targets like thymidylate synthase .

- Data correlation : Link electronic properties (Hammett σ values) to cytotoxicity in cancer cell lines (e.g., MTT assays) .

Q. What advanced analytical methods are recommended for characterizing this compound and its metabolites?

Methodological Answer:

Q. How can computational modeling predict the environmental or metabolic stability of this compound?

Methodological Answer:

Q. What toxicological considerations are critical when handling this compound in lab settings?

Methodological Answer:

- Hydroxymethyl group toxicity : Unlike methanol, the hydroxymethyl group’s lower volatility reduces inhalation risk. However, assess cytotoxicity via Ames test (mutagenicity) and hepatocyte viability assays .

- Waste disposal : Neutralize acidic byproducts before incineration or secure storage for licensed hazardous waste handlers .

Q. How do fluorinated pyrimidine derivatives compare to non-fluorinated analogs in drug discovery pipelines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.